3-[4-(2-Chloro-pyridin-3-yl)-[1,2,3]triazol-1-yl]-benzonitrile
Description
3-[4-(2-Chloro-pyridin-3-yl)-[1,2,3]triazol-1-yl]-benzonitrile is a heterocyclic compound that features a triazole ring fused with a pyridine and benzonitrile moiety
Properties
IUPAC Name |
3-[4-(2-chloropyridin-3-yl)triazol-1-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN5/c15-14-12(5-2-6-17-14)13-9-20(19-18-13)11-4-1-3-10(7-11)8-16/h1-7,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNOXGYHLSYKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(N=N2)C3=C(N=CC=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Chloro-pyridin-3-yl)-[1,2,3]triazol-1-yl]-benzonitrile typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, often referred to as a “click” reaction.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction where a chloro-pyridine derivative reacts with the triazole intermediate.
Attachment of the Benzonitrile Group: The final step involves coupling the triazole-pyridine intermediate with a benzonitrile derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Chloro-pyridin-3-yl)-[1,2,3]triazol-1-yl]-benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the pyridine ring can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-[4-(2-Chloro-pyridin-3-yl)-[1,2,3]triazol-1-yl]-benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and antiviral agent.
Materials Science: Used in the synthesis of metal-organic frameworks and coordination polymers.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[4-(2-Chloro-pyridin-3-yl)-[1,2,3]triazol-1-yl]-benzonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[4-(2-Chloro-pyridin-3-yl)-[1,2,3]triazol-1-yl]-benzonitrile is unique due to its specific combination of a triazole ring with a pyridine and benzonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
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